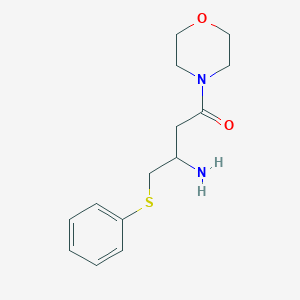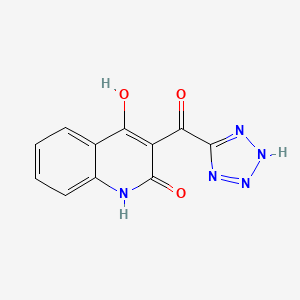
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone is a complex organic compound with a unique structure that combines a quinolinone core with a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core, followed by the introduction of the tetraazole group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tetraazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tetraazole group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde [1-(1-naphthyl)-1H-tetraazol-5-yl]hydrazone: Similar in structure but with different functional groups.
4-hydroxy-3-methoxybenzaldehyde [1-(1-naphthyl)-1H-tetraazol-5-yl]hydrazone: Another related compound with distinct properties.
Uniqueness
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone stands out due to its unique combination of a quinolinone core and a tetraazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7N5O3 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H7N5O3/c17-8-5-3-1-2-4-6(5)12-11(19)7(8)9(18)10-13-15-16-14-10/h1-4H,(H2,12,17,19)(H,13,14,15,16) |
InChI Key |
LEDHESNHNOKOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)C3=NNN=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


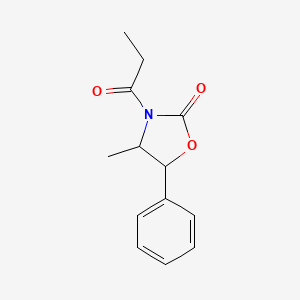
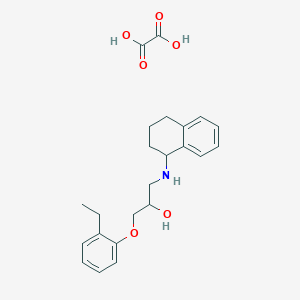


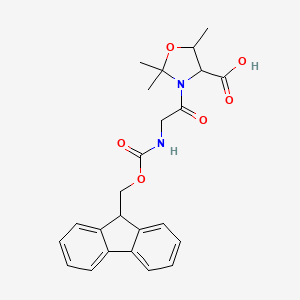


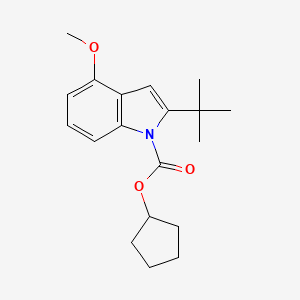
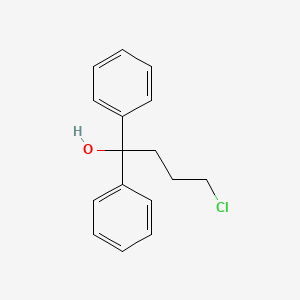
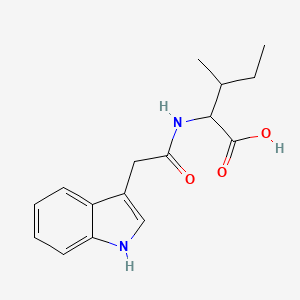
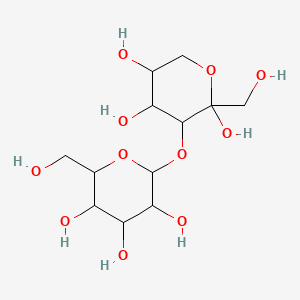
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)
